molecular formula C18H28N2O5S B8187279 2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate

2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate

Cat. No.: B8187279
M. Wt: 384.5 g/mol
InChI Key: PUYIKWVGATVKKF-UHFFFAOYSA-N
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Description

2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate is a chemical compound with the molecular formula C18H28N2O5S. It is known for its unique spirocyclic structure, which consists of a spiro-connected diaza-octane ring system. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C7H8O3S/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11;1-6-2-4-7(5-3-6)11(8,9)10/h12H,4-8H2,1-3H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYIKWVGATVKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CC2(C1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate typically involves multiple steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester tosylate is unique due to its combination of a spirocyclic structure and a tosylate functional group. This combination provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

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